Cas no 123944-82-1 (methyl 2-hydroxy-3-(4-nitrophenyl)propanoate)

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate is a synthetic ester compound featuring a hydroxyl group and a 4-nitrophenyl substituent. Its structure combines reactivity at both the ester and hydroxyl functional groups, making it a versatile intermediate in organic synthesis. The presence of the nitro group enhances its utility in electrophilic aromatic substitution reactions, while the ester moiety allows for further derivatization. This compound is particularly useful in pharmaceutical and fine chemical research, where it serves as a precursor for bioactive molecules. Its well-defined reactivity profile and stability under standard conditions make it a reliable choice for controlled synthetic applications.
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate structure
123944-82-1 structure
商品名:methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
CAS番号:123944-82-1
MF:C10H11NO5
メガワット:225.198043107986
CID:6136187
PubChem ID:11075076

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 化学的及び物理的性質

名前と識別子

    • methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
    • Methyl α-hydroxy-4-nitrobenzenepropanoate
    • SCHEMBL6823644
    • 123944-82-1
    • EN300-1835141
    • MQZXMVGZGJXQOB-UHFFFAOYSA-N
    • SY338812
    • Methyl 2-hydroxy-3-(4-nitrophenyl)propionate
    • インチ: 1S/C10H11NO5/c1-16-10(13)9(12)6-7-2-4-8(5-3-7)11(14)15/h2-5,9,12H,6H2,1H3
    • InChIKey: MQZXMVGZGJXQOB-UHFFFAOYSA-N
    • ほほえんだ: C1(CC(O)C(OC)=O)=CC=C([N+]([O-])=O)C=C1

計算された属性

  • せいみつぶんしりょう: 225.06372245g/mol
  • どういたいしつりょう: 225.06372245g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 254
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.3
  • トポロジー分子極性表面積: 92.4Ų

じっけんとくせい

  • 密度みつど: 1.336±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 385.7±27.0 °C(Predicted)
  • 酸性度係数(pKa): 12.41±0.20(Predicted)

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1835141-2.5g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
2.5g
$1931.0 2023-09-19
Enamine
EN300-1835141-5.0g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
5g
$2858.0 2023-06-03
Enamine
EN300-1835141-0.1g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
0.1g
$867.0 2023-09-19
Enamine
EN300-1835141-0.25g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
0.25g
$906.0 2023-09-19
Enamine
EN300-1835141-10.0g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
10g
$4236.0 2023-06-03
Enamine
EN300-1835141-10g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
10g
$4236.0 2023-09-19
Enamine
EN300-1835141-0.05g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
0.05g
$827.0 2023-09-19
Enamine
EN300-1835141-5g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
5g
$2858.0 2023-09-19
Enamine
EN300-1835141-1.0g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
1g
$986.0 2023-06-03
Enamine
EN300-1835141-0.5g
methyl 2-hydroxy-3-(4-nitrophenyl)propanoate
123944-82-1
0.5g
$946.0 2023-09-19

methyl 2-hydroxy-3-(4-nitrophenyl)propanoate 関連文献

methyl 2-hydroxy-3-(4-nitrophenyl)propanoateに関する追加情報

Methyl 2-Hydroxy-3-(4-Nitrophenyl)Propanoate: A Comprehensive Overview

Methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, identified by the CAS number 123944-82-1, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with its unique structural features, has garnered attention due to its potential applications in drug development and material science. The molecule consists of a propanoate backbone with a hydroxyl group at the second carbon and a nitrophenyl substituent at the third carbon, which contributes to its diverse chemical properties.

The synthesis of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate involves a series of well-established organic reactions, including nucleophilic substitution and esterification processes. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for synthesizing this compound. Researchers have explored the use of microwave-assisted synthesis and enzymatic catalysis to enhance reaction yields while reducing energy consumption.

One of the most promising applications of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate lies in its potential as a precursor for bioactive molecules. Studies have shown that this compound can serve as an intermediate in the synthesis of various pharmaceutical agents, including anti-inflammatory and antiviral drugs. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against certain viral enzymes, making them strong candidates for antiviral therapy.

In addition to its pharmacological applications, methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has also found utility in material science. Its ability to form stable ester linkages makes it a valuable component in the development of biodegradable polymers and coatings. Researchers have investigated its use in creating eco-friendly packaging materials that degrade under specific environmental conditions, addressing growing concerns about plastic pollution.

The chemical stability and reactivity of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate have been extensively studied. Recent research has focused on understanding its thermal decomposition pathways and oxidative stability under various conditions. These studies are crucial for optimizing its storage conditions and ensuring its safe handling during industrial applications.

In terms of spectroscopic analysis, methyl 2-hydroxy-3-(4-nitrophenyl)propanoate exhibits characteristic peaks in both infrared (IR) and nuclear magnetic resonance (NMR) spectra. These spectral features provide valuable insights into its molecular structure and functional groups. For example, the IR spectrum shows strong absorption bands corresponding to the hydroxyl (-OH) and ester (-COO-) groups, while the NMR spectrum reveals distinct signals for the aromatic protons and methoxy group.

The biological activity of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has been a focal point of recent investigations. Studies conducted on cellular models have revealed its potential as an antioxidant agent, capable of scavenging free radicals and reducing oxidative stress. This property makes it a promising candidate for use in cosmeceuticals and nutraceuticals aimed at combating aging and oxidative damage.

Furthermore, the environmental impact of methyl 2-hydroxy-3-(4-nitrophenyl)propanoate has been assessed through ecotoxicological studies. Research indicates that this compound exhibits low toxicity towards aquatic organisms under standard testing conditions, suggesting its potential for safe use in industrial settings without posing significant risks to ecosystems.

In conclusion, methyl 2-hydroxy-3-(4-nitrophenyl)propanoate, with its unique chemical properties and diverse applications, continues to be a subject of intense research interest. From drug development to material science, this compound offers a wide range of possibilities that are being actively explored by scientists worldwide. As advancements in synthetic methodologies and analytical techniques continue to unfold, the potential uses of this compound are expected to expand further, contributing significantly to various industries.

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